![molecular formula C19H13NO4 B607970 HOI-07 CAS No. 1606160-40-0](/img/structure/B607970.png)
HOI-07
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HOI-07, chemically known as (E)-3-((E)-4-(benzo[d][1,3]dioxol-5-yl)-2-oxobut-3-en-1-ylidene)indolin-2-one, is a novel and potent inhibitor of Aurora B kinase. Aurora kinases are crucial for chromosome alignment, segregation, and cytokinesis during mitosis. This compound specifically inhibits Aurora B kinase activity, making it a promising candidate for cancer treatment .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of HOI-07 involves a ligand docking method to explore potential Aurora B inhibitors. One thousand compounds from an in-house compound library were screened against the Aurora B structure, and this compound was selected for further study . The exact synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods: Currently, this compound is produced for research purposes and is not available for industrial-scale production. The compound is typically synthesized in specialized laboratories under controlled conditions to ensure high purity and efficacy .
化学反応の分析
Types of Reactions: HOI-07 primarily undergoes inhibition reactions with Aurora B kinase. It does not significantly inhibit other kinases, including Aurora A .
Common Reagents and Conditions: The compound is tested in vitro using various reagents and conditions to assess its inhibitory activity. Common reagents include dimethyl sulfoxide (DMSO) for solubilizing the compound and various buffers to maintain the reaction environment .
Major Products Formed: The primary product of the reaction between this compound and Aurora B kinase is the inhibited form of the kinase, which leads to the suppression of phosphorylation of histone H3 on Ser10 .
科学的研究の応用
Key Applications
-
Cancer Research :
- HOI-07 has been extensively studied for its anticancer properties. It has shown efficacy against several NSCLC cell lines, including A549, H1650, and H520 cells. In vitro studies have demonstrated that this compound significantly inhibits anchorage-independent growth in these cell lines, indicating its potential as an anticancer agent .
- Cellular Mechanisms :
- Combination Therapies :
Case Study 1: Inhibition of NSCLC Growth
A study conducted on this compound's effects on NSCLC cell lines revealed that treatment with the compound resulted in a significant reduction in colony formation in soft agar assays, a standard measure of anchorage-independent growth. The results indicated that this compound effectively inhibited the growth of A549 and H1650 cells by inducing apoptosis and disrupting cell cycle progression .
Case Study 2: Efficacy in Combination Therapy
In another investigation, researchers explored the effects of combining this compound with traditional chemotherapy agents on various cancer cell lines. The findings suggested that the combination led to enhanced cytotoxicity compared to either treatment alone, highlighting the potential for this compound to be integrated into multi-drug regimens for more effective cancer treatment .
Data Summary
Application | Description | Cell Lines Tested | Key Findings |
---|---|---|---|
Cancer Research | Inhibition of anchorage-independent growth | A549, H1650, H520 | Significant reduction in colony formation |
Mechanism Studies | Induction of apoptosis and disruption of cell cycle | Various NSCLC lines | Induced apoptosis observed |
Combination Therapies | Enhanced efficacy when combined with chemotherapeutics | MCF-7, HeLa | Increased cytotoxicity compared to monotherapy |
作用機序
HOI-07 exerts its effects by specifically inhibiting Aurora B kinase activity. This inhibition is evidenced by the suppression of phosphorylation of histone H3 on Ser10 in a dose- and time-dependent manner . The compound induces apoptosis, G2-M arrest, and polyploidy in cancer cells, ultimately leading to the attenuation of cancer cell growth .
類似化合物との比較
HOI-07 is unique in its specificity for Aurora B kinase. Unlike other inhibitors that may affect multiple kinases, this compound selectively inhibits Aurora B without significant inhibition of Aurora A or other kinases . Similar compounds include other Aurora kinase inhibitors, such as VX-680 and ZM447439, which target both Aurora A and B kinases but lack the specificity of this compound .
生物活性
HOI-07 is a potent and selective inhibitor of Aurora B kinase, which plays a crucial role in cell division. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to induce apoptosis and inhibit tumor growth. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cancer cells, and relevant case studies.
This compound specifically targets Aurora B kinase, a member of the Aurora kinase family involved in the regulation of mitosis. The inhibition of Aurora B leads to several cellular consequences:
- Cell Cycle Arrest : this compound induces G2/M phase arrest in cancer cells, preventing proper mitotic progression.
- Apoptosis Induction : The compound triggers programmed cell death through mechanisms involving polyploidy and cytokinesis failure.
- Selective Targeting : In studies, this compound showed minimal inhibition of other kinases, including Aurora A, underscoring its specificity for Aurora B .
In Vitro Studies
In vitro experiments have demonstrated the efficacy of this compound against various cancer cell lines. Key findings include:
- Dose-Dependent Inhibition : this compound inhibited Aurora B activity in a dose-dependent manner. For instance, at 0.05 µM concentration, there was a 22% inhibition of Aurora B activity, which increased to 50% at 0.1 µM .
- Impact on Histone Phosphorylation : The compound significantly reduced the phosphorylation of histone H3 at Ser10, a substrate for Aurora B kinase, indicating effective target engagement .
- Cell Line Sensitivity : Notably, p53-deficient HCT116 cells exhibited greater sensitivity to this compound compared to their wild-type counterparts. At 0.1 µM, this compound inhibited growth by over 95% in p53-deficient cells but only by 55% in wild-type cells .
In Vivo Studies
The biological activity of this compound has also been evaluated in vivo using xenograft models:
- Tumor Growth Suppression : In A549 lung cancer xenografts treated with this compound, significant suppression of tumor growth was observed without detrimental effects on body weight .
- Biomarker Analysis : Treatment with this compound led to decreased levels of phospho-histone H3 and Ki-67, markers associated with cell proliferation and mitotic activity .
Summary of Biological Activity
The following table summarizes key findings regarding the biological activity of this compound:
Parameter | Observation |
---|---|
Selectivity | Potent inhibitor of Aurora B; minimal effect on Aurora A |
Cell Cycle Impact | Induces G2/M phase arrest |
Apoptosis | Induces apoptosis via polyploidy and cytokinesis failure |
In Vitro Efficacy | Dose-dependent inhibition; more effective in p53-deficient cells |
In Vivo Efficacy | Significant tumor growth suppression in xenograft models |
Case Studies and Research Findings
Research has highlighted several case studies demonstrating the effectiveness of this compound:
- Lung Cancer Models : In studies involving A549 lung cancer cells, treatment with this compound resulted in marked reductions in cell viability and induced apoptosis as measured by Annexin V/PI staining .
- Comparative Studies : Comparative analyses between p53-deficient and proficient cell lines revealed that the absence of functional p53 significantly enhances sensitivity to this compound treatment .
特性
IUPAC Name |
(3Z)-3-[(E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-enylidene]-1H-indol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c21-13(7-5-12-6-8-17-18(9-12)24-11-23-17)10-15-14-3-1-2-4-16(14)20-19(15)22/h1-10H,11H2,(H,20,22)/b7-5+,15-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWGHQZOKPDPAG-MSLGXNKOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C=C3C4=CC=CC=C4NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)/C=C\3/C4=CC=CC=C4NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。